Methyl 4-chloro-3-formylbenzoate is an organic compound with the chemical formula and a molecular weight of 198.60 g/mol. It is characterized by a benzene ring substituted with a formyl group and a chlorine atom at specific positions, which contributes to its unique chemical properties. The compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications due to its reactivity and potential biological activity.
Common reagents used in these reactions include:
Research indicates that methyl 4-chloro-3-formylbenzoate exhibits potential biological activity. Its mechanism of action involves interactions with specific molecular targets, primarily through nucleophilic addition reactions facilitated by the formyl group. Additionally, the chlorine atom's ability to undergo substitution reactions allows for modulation of enzyme activity and other protein functions, which could lead to various biological effects.
Methyl 4-chloro-3-formylbenzoate can be synthesized through several methods:
Methyl 4-chloro-3-formylbenzoate has diverse applications across various fields:
Studies on methyl 4-chloro-3-formylbenzoate's interactions reveal its capacity to engage with specific molecular targets. The formyl group facilitates nucleophilic addition reactions, while the chlorine atom allows for substitution reactions that can alter the activity of enzymes and other proteins. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications.
Several compounds share structural similarities with methyl 4-chloro-3-formylbenzoate, each exhibiting distinct characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-formylbenzoate | Similar structure but lacks chlorine | Less reactive due to absence of chlorine |
Methyl 3-formylbenzoate | Formyl group positioned differently | Alters reactivity patterns compared to target |
Methyl 4-chloro-3-nitrobenzoate | Contains a nitro group instead of a formyl group | Nitro group introduces different reactivity |
Methyl 3-chloro-4-formylbenzoate | Chlorine atom at a different position | Changes interaction dynamics with biological targets |
Methyl 4-chloro-3-methylbenzoate | Contains a methyl group instead of a formyl group | Affects solubility and physical properties |
Methyl 4-chloro-3-formylbenzoate is unique due to its combination of both a formyl group and a chlorine atom on the benzene ring. This combination allows for a diverse range of
Irritant